molecular formula C16H10Cl2O4 B2383245 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid CAS No. 400751-70-4

3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid

Cat. No.: B2383245
CAS No.: 400751-70-4
M. Wt: 337.15
InChI Key: BDWDJDAQUSMMIO-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound features a dichlorophenyl group attached to an isochromene ring, which is further functionalized with a carboxylic acid group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with phthalic anhydride in the presence of a base, followed by cyclization and oxidation steps to form the isochromene ring structure. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the dichlorophenyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.

    Isochroman-1-one derivatives: Compounds with similar isochromene ring structures but different substituents.

Uniqueness

3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid is unique due to its combination of a dichlorophenyl group and an isochromene ring with a carboxylic acid functional group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydroisochromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O4/c17-8-5-6-11(12(18)7-8)14-13(15(19)20)9-3-1-2-4-10(9)16(21)22-14/h1-7,13-14H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWDJDAQUSMMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(OC2=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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